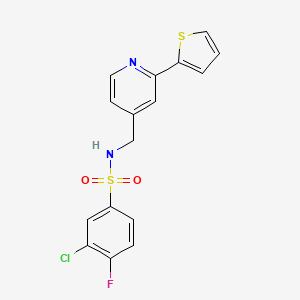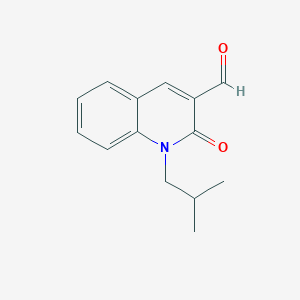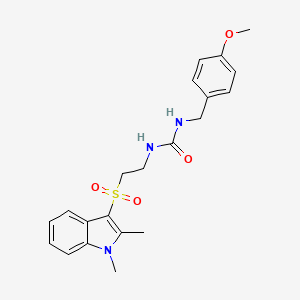![molecular formula C10H6F3NO3 B2393473 3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester CAS No. 1260649-99-7](/img/structure/B2393473.png)
3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the use of one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of eco-friendly catalysts and simple reaction workup procedures are emphasized in recent synthetic protocols .
化学反応の分析
Types of Reactions
3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3), 4-toluenesulfonyl chloride, and methanesulfonic acid (MsOH) . Reaction conditions often involve temperatures ranging from room temperature to 80°C and the use of catalysts like 18-crown-6 .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkynes in the presence of 18-crown-6 catalyst results in isoxazole-linked glyco-conjugates .
科学的研究の応用
3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester has several scientific research applications:
作用機序
The mechanism of action of 3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it acts as an HDAC inhibitor by binding to the active site of the enzyme, thereby preventing the deacetylation of histones . This leads to changes in gene expression and can induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Known for its anticonvulsant properties.
Fluoroisoxazoles: Synthesized using one-pot gold-catalyzed tandem cyclization−fluorination.
3,5-Disubstituted isoxazole scaffolds: Potential anti-Parkinson agents.
Uniqueness
3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester is unique due to its trifluoromethyl group, which enhances its biological activity and stability . This makes it a valuable compound in drug discovery and development .
特性
IUPAC Name |
methyl 3-(trifluoromethyl)-1,2-benzoxazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c1-16-9(15)5-2-3-7-6(4-5)8(14-17-7)10(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTZZSGGSZHFKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)ON=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-3-methylbutanoic acid](/img/structure/B2393390.png)
![2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B2393391.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B2393396.png)
![4-[2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2393397.png)
![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393398.png)


![3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2393404.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE](/img/structure/B2393406.png)

![1-[4-(Benzothiazol-2-yl)piperazino]ethanone](/img/structure/B2393408.png)


